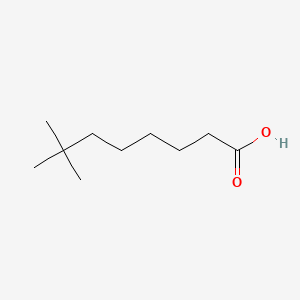
4-chloro-2-(chloromethyl)-1-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-(chloromethyl)-1-fluorobenzene is an aromatic compound with the molecular formula C7H5Cl2F It is a derivative of benzene, where the benzene ring is substituted with chlorine, chloromethyl, and fluorine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(chloromethyl)-1-fluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is first chlorinated to form chlorobenzene. This intermediate is then subjected to further chloromethylation and fluorination reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts and specific reaction conditions to optimize yield and purity. The process often includes steps such as:
- Chlorination of benzene using chlorine gas in the presence of a catalyst like ferric chloride.
- Chloromethylation using formaldehyde and hydrochloric acid.
- Fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-2-(chloromethyl)-1-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The aromatic ring can undergo further substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid for nitration.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Substitution: Formation of multi-substituted benzene compounds.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-(chloromethyl)-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 4-chloro-2-(chloromethyl)-1-fluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include enzyme inhibition or activation, disruption of cellular processes, and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-2-(chloromethyl)quinazoline
- 2-(chloromethyl)quinoline
- 2-chloro-4-(chloromethyl)thiazole
Uniqueness
4-chloro-2-(chloromethyl)-1-fluorobenzene is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers a unique balance of electrophilic and nucleophilic sites, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
87409-84-5 |
|---|---|
Molekularformel |
C7H5Cl2F |
Molekulargewicht |
179 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



